molecular formula C28H32N4O4S B11652558 (6Z)-6-{3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11652558
M. Wt: 520.6 g/mol
InChI Key: NJNRPCHVXUEBJB-UAJGQANVSA-N
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Description

(6Z)-6-({3-ETHOXY-4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxy, phenoxy, and imino groups

Preparation Methods

The synthesis of (6Z)-6-({3-ETHOXY-4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiadiazole ring.

    Introduction of the Pyrimidine Ring: The thiadiazole ring is then fused with a pyrimidine ring through a series of condensation reactions.

    Functional Group Modifications:

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

(6Z)-6-({3-ETHOXY-4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

(6Z)-6-({3-ETHOXY-4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6Z)-6-({3-ETHOXY-4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of specific biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

(6Z)-6-({3-ETHOXY-4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be compared with other similar compounds, such as:

  • Dichloroaniline : Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
  • Benzylamine : An organic compound with a benzyl group attached to an amine functional group, used in the production of pharmaceuticals.

Properties

Molecular Formula

C28H32N4O4S

Molecular Weight

520.6 g/mol

IUPAC Name

(6Z)-6-[[3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C28H32N4O4S/c1-5-8-25-31-32-26(29)22(27(33)30-28(32)37-25)16-20-9-10-23(24(17-20)34-7-3)36-12-11-35-21-14-18(4)13-19(6-2)15-21/h9-10,13-17,29H,5-8,11-12H2,1-4H3/b22-16-,29-26?

InChI Key

NJNRPCHVXUEBJB-UAJGQANVSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC(=CC(=C4)CC)C)OCC)/C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC(=CC(=C4)CC)C)OCC)C(=O)N=C2S1

Origin of Product

United States

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